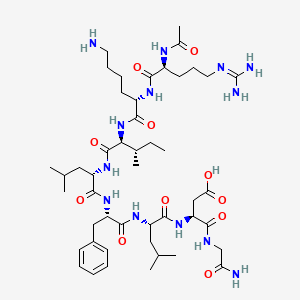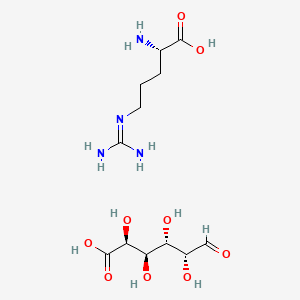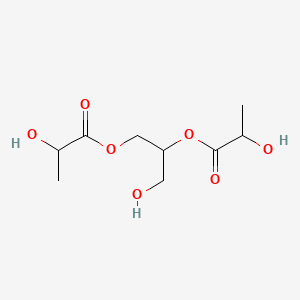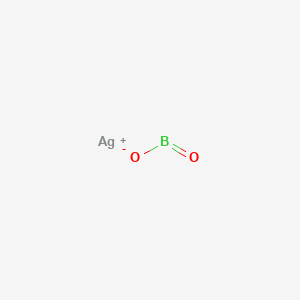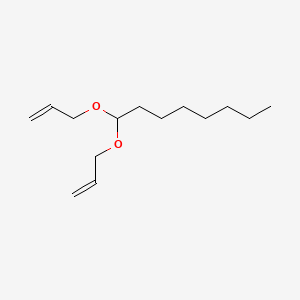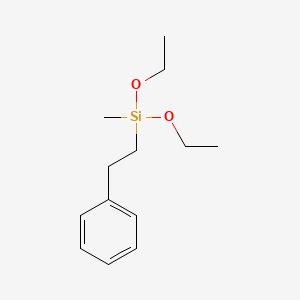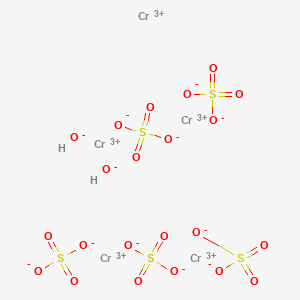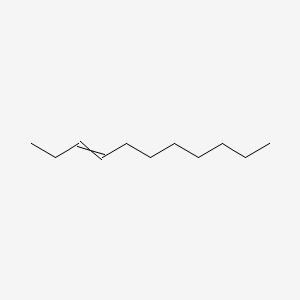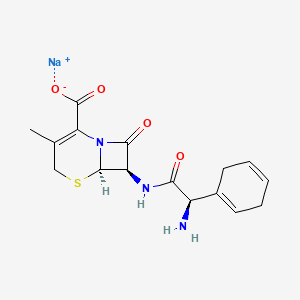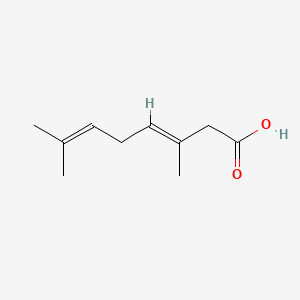
3,7-Dimethylocta-3,6-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dimethylocta-3,6-dienoic acid, also known as geranic acid, is an organic compound with the molecular formula C10H16O2. It is a double bond isomer of nerolic acid and is commonly found in essential oils. This compound is known for its distinctive odor and is used in various applications, including as a flavoring agent and in the formulation of fragrances .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,7-Dimethylocta-3,6-dienoic acid can be synthesized through several methods. One common synthetic route involves the oxidation of geraniol, a naturally occurring alcohol found in essential oils. The oxidation process typically uses reagents such as potassium permanganate or chromium trioxide under controlled conditions to yield the desired acid .
Industrial Production Methods
In industrial settings, this compound is often produced through the extraction and subsequent chemical modification of essential oils. The process involves distillation to isolate geraniol, followed by oxidation to convert it into the acid. This method is preferred due to its efficiency and the availability of geraniol from natural sources .
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Dimethylocta-3,6-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce different derivatives.
Reduction: Reduction reactions can convert the acid into its corresponding alcohol.
Substitution: The double bonds in the compound allow for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, acids, and bases under controlled conditions.
Major Products Formed
Oxidation: Various oxidized derivatives.
Reduction: Geraniol.
Substitution: Halogenated or other substituted derivatives.
Applications De Recherche Scientifique
3,7-Dimethylocta-3,6-dienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role as a pheromone in certain organisms.
Medicine: Investigated for its potential antibacterial and antifungal properties.
Mécanisme D'action
The mechanism of action of 3,7-Dimethylocta-3,6-dienoic acid involves its interaction with biological membranes. The compound integrates into bacterial membranes, affecting membrane thinning and perturbing membrane homeostasis. This action disrupts the protective layer of exopolymeric substances in biofilms, leading to the eradication of biofilms and the reduction of bacterial viability .
Comparaison Avec Des Composés Similaires
3,7-Dimethylocta-3,6-dienoic acid is similar to other compounds such as:
Nerolic acid: A double bond isomer with similar properties but different spatial arrangement.
Geraniol: The corresponding alcohol form of the acid.
Geranial: An aldehyde derivative with distinct applications in fragrances and flavorings.
The uniqueness of this compound lies in its specific double bond configuration, which imparts unique chemical and biological properties, making it valuable in various applications .
Propriétés
Numéro CAS |
85391-92-0 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
(3E)-3,7-dimethylocta-3,6-dienoic acid |
InChI |
InChI=1S/C10H16O2/c1-8(2)5-4-6-9(3)7-10(11)12/h5-6H,4,7H2,1-3H3,(H,11,12)/b9-6+ |
Clé InChI |
LYZWBENYAKKYLM-RMKNXTFCSA-N |
SMILES isomérique |
CC(=CC/C=C(\C)/CC(=O)O)C |
SMILES canonique |
CC(=CCC=C(C)CC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


